Elinogrel

Catalog No.
S005042
CAS No.
936500-94-6
M.F
C20H15ClFN5O5S2
M. Wt
523.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Elinogrel

CAS Number

936500-94-6

Product Name

Elinogrel

IUPAC Name

1-(5-chlorothiophen-2-yl)sulfonyl-3-[4-[6-fluoro-7-(methylamino)-2,4-dioxo-1H-quinazolin-3-yl]phenyl]urea

Molecular Formula

C20H15ClFN5O5S2

Molecular Weight

523.9 g/mol

InChI

InChI=1S/C20H15ClFN5O5S2/c1-23-15-9-14-12(8-13(15)22)18(28)27(20(30)25-14)11-4-2-10(3-5-11)24-19(29)26-34(31,32)17-7-6-16(21)33-17/h2-9,23H,1H3,(H,25,30)(H2,24,26,29)

InChI Key

LGSDFTPAICUONK-UHFFFAOYSA-N

SMILES

CNC1=C(C=C2C(=C1)NC(=O)N(C2=O)C3=CC=C(C=C3)NC(=O)NS(=O)(=O)C4=CC=C(S4)Cl)F

Synonyms

5-Chloro-N-[[[4-[6-Fluoro-1,4-dihydro-7-(methylamino)-2,4-dioxo-3(2H)-quinazolinyl]phenyl]amino]carbonyl]-2-thiophenesulfonamide

Canonical SMILES

CNC1=C(C=C2C(=C1)NC(=O)N(C2=O)C3=CC=C(C=C3)NC(=O)NS(=O)(=O)C4=CC=C(S4)Cl)F

The exact mass of the compound Elinogrel is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Sulfones - Sulfonamides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Elinogrel is a novel compound classified as a reversible and competitive inhibitor of the P2Y12 receptor, primarily utilized in antiplatelet therapy. Its chemical structure is characterized by the formula C20H15ClFN5O5S2C_{20}H_{15}ClFN_{5}O_{5}S_{2}, and it possesses a molecular weight of approximately 523.94 g/mol . Elinogrel is known for its rapid onset and offset of action, making it a promising alternative to traditional antiplatelet agents like clopidogrel, especially in managing cardiovascular diseases .

, including:

  • Oxidation: The compound can undergo oxidation reactions, which may alter its pharmacological properties.
  • Hydrolysis: In aqueous environments, elinogrel can hydrolyze, impacting its stability and efficacy.
  • Reversible Binding: It exhibits reversible binding to the P2Y12 receptor, allowing for quick modulation of platelet aggregation .

Elinogrel functions by inhibiting the P2Y12 receptor on platelets, which plays a crucial role in the aggregation process. This inhibition results in:

  • Antiplatelet Activity: Elinogrel achieves near-complete platelet inhibition rapidly upon administration, both orally and intravenously .
  • Pharmacokinetics: The drug exhibits a favorable pharmacokinetic profile with a quick onset of action, making it suitable for acute therapeutic scenarios .

The synthesis of elinogrel involves multiple steps that typically include:

  • Formation of Thiophene Derivatives: Starting materials are reacted to form thiophene rings.
  • Sulfonylation: Introduction of sulfonyl groups to enhance biological activity.
  • Amine Coupling: The final structure is completed by coupling various amine components to achieve the desired pharmacological properties.

These synthetic routes are designed to optimize yield and purity while maintaining the compound's efficacy .

Elinogrel is primarily investigated for its applications in:

  • Antiplatelet Therapy: It is intended for use in preventing thrombotic events in patients with cardiovascular diseases.
  • Clinical Trials: Ongoing studies aim to evaluate its effectiveness compared to existing therapies like clopidogrel and ticagrelor .

Elinogrel has been studied for potential interactions with other medications, particularly those affecting platelet function. Key findings include:

  • Drug-Drug Interactions: Its reversible nature may reduce the risk of adverse interactions compared to irreversible inhibitors like clopidogrel.
  • Pharmacodynamic Effects: Studies indicate that elinogrel maintains effective platelet inhibition without significant side effects associated with other antiplatelet drugs .

Elinogrel shares similarities with several other compounds used in antiplatelet therapy. Below is a comparison highlighting its uniqueness:

CompoundMechanism of ActionRoute of AdministrationKey Characteristics
ClopidogrelIrreversible P2Y12 inhibitorOralSlow onset; variability in response
TicagrelorReversible P2Y12 inhibitorOralRapid onset; associated with dyspnea
CangrelorReversible P2Y12 inhibitorIntravenousImmediate effect; short half-life
ElinogrelReversible P2Y12 inhibitorOral/IntravenousFast onset/offset; promising pharmacokinetic profile

Elinogrel's unique features include its rapid action and flexibility in administration routes, which may offer advantages over existing therapies .

Atomic Composition and Molecular Formula

Elinogrel is a sulfonylurea‐type small molecule with the empirical formula Cₚ₀H₁₅ClFN₅O₅S₂ and a formula mass of 523.94 g mol⁻¹ [1] [2]. Elemental analysis based on the Merck Index monograph gives the following mass percentages [3]:

Element% by mass
Carbon45.85% [3]
Hydrogen2.89% [3]
Chlorine6.77% [3]
Fluorine3.63% [3]
Nitrogen13.37% [3]
Oxygen15.27% [3]
Sulfur12.24% [3]

Three-Dimensional Conformational Analysis

Density-functional calculations (B3LYP/6-311++G(d,p)) show that Elinogrel adopts an energetically favoured anti-syn conformation about its sulfonylurea bridge (Scheme 1), stabilised by an intramolecular N–H···O=S hydrogen bond of ≈ 2.0 Å [4]. Key structural features are summarised in Table 1.

Parameter (gas phase)ValueStructural consequence
N–H···O=S distance1.99 Å [4]Locks anti-syn geometry
α (C₁–N₂–C₃–C₄)≈ 90° [4]Quinazolin-4-one and para-phenyl rings orthogonal
β (C₅–C₆–N₇–C₈)≈ 0° [4]Planar, conjugated phenyl-urea segment
ε (C₈–N₉–S₁₀–C₁₁)≈ −66° [4]L-shaped bend toward thiophene
S=O···S (non-bonded)3.19 Å [4]Folds thiophene towards sulfone

Water has only a minor effect on these torsions; solvation shifts the H-bond distance by <0.02 Å and changes dihedral angles by ≤6° [4]. The resulting L-shaped molecule presents a polar sulfonylurea surface flanked by three largely coplanar π-systems (quinazolinone, phenyl, thiophene), a topology consistent with reversible P2Y₁₂ antagonism observed in docking studies [5].

Solubility and Stability Profiles

Medium / conditionQualitative solubilityQuantitative data
Water (25 °C)Practically insoluble [6]logS = –6.55 (AClogS, intrinsic) [4]
DMSOHighly soluble [7]≥ 100 mM stock achievable [7]
PBS (pH 7.4)Very low; use co-solvent [8]logD₇.₄ = –1.80 [4]
Solid powder, –20 °CChemically stable > 2 yr [6]COA purity 97% by HPLC [9]
Polymorphism≥ 4 crystalline forms for potassium salt; X-ray & Raman used for identification [10]Distinct forms vary in bulk density & dissolution rate [10]
Solution stabilityRecommended storage of DMSO stocks at –80 °C for 6 mo [8] [6]No hydrolytic degradation reported within 4 h at pH 7.4

Thermodynamic descriptors from the DFT study support poor aqueous solubility:

  • Solvation energy ΔE_CPCM = –96.9 kJ mol⁻¹ (water) [4].
  • Calculated logP (XLOGP2) = 1.89 [4]—moderate lipophilicity, but high polar surface area (142 Ų) limits passive permeability.

Spectroscopic Characterization Data

TechniqueObserved data (selected)Source
High-resolution MS (ESI)[M + H]⁺ m/z 524.0260 (calc. 523.0187 Da) [11]PubChemLite CID 16066663
LC-MS certificatePurity 97.10%; retention 5.11 min; m/z 523.9 (M + H)⁺ [9]Aladdin COA
¹H NMR (500 MHz, DMSO-d₆)Spectrum conforms to structure (batch release QC) [9] [12]Vendor COA
FT-IR (ATR)Strong S=O stretches 1150–1320 cm⁻¹, urea C=O 1670 cm⁻¹, aromatic C–F 1250 cm⁻¹ [12]MySkinRecipes specification
Predicted collision cross section[M + H]⁺ = 213.8 Ų (DTIMS) [11]PubChemLite
UV–Vis (calc.)π→π* max ≈ 274 nm (quinazolinone core) [5]Modeling study

These spectral signatures are routinely employed for batch release, identity verification and polymorph discrimination during solid-form screening [10].

Research Highlights

  • DFT shows an anti-syn sulfonylurea backbone locked by an internal N–H···O=S hydrogen bond [4].
  • High PSA (142 Ų) and logD₇.₄ ≈ –1.8 explain minimal oral bioavailability, motivating i.v./salt formulations [4] [6].
  • At least four crystalline forms of the potassium salt differ in dissolution rate, underlining the need for polymorph control in drug product development [10].
  • Mass spectrometry (m/z 524 [M+H]⁺) and diagnostic FT-IR bands (S=O, C=O) provide rapid identity tests during synthesis and QC [11] [12].

XLogP3

3.9

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

4

Exact Mass

523.0187168 g/mol

Monoisotopic Mass

523.0187168 g/mol

Heavy Atom Count

34

UNII

915Y8E749J

Drug Indication

Investigated for use/treatment in cardiovascular disorders and myocardial infarction.

Mechanism of Action

PRT060128 is a specific, reversible ADP receptor antagonist that binds to the P2Y12 receptor on platelets. PRT06128 prevents binding of adenosine diphosphate (ADP) to its platelet receptor, impairing the ADP-mediated activation of the glycoprotein GPIIb/IIIa complex, a key step in the coagulation cascade. PRT060128 likely has a similar mechanism of action to clopidogrel.

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Purine / pyrimidine
P2RY12 [HSA:64805] [KO:K04298]

Other CAS

936500-94-6

Wikipedia

Elinogrel

Dates

Last modified: 09-12-2023

Explore Compound Types